molecular formula C7H6BrNO4 B6267653 4-bromo-5-methoxy-2-nitrophenol CAS No. 633357-97-8

4-bromo-5-methoxy-2-nitrophenol

Cat. No.: B6267653
CAS No.: 633357-97-8
M. Wt: 248
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Description

4-Bromo-5-methoxy-2-nitrophenol is a multifunctional halogenated nitrophenol compound serving as a valuable synthetic building block in organic and medicinal chemistry research. Its structure, featuring bromo, methoxy, and nitro substituents on a phenolic ring, allows for diverse chemical transformations and potential application in several research areas. In pharmaceutical research, structurally similar bromo- and methoxy-substituted aromatic compounds are recognized for their role in the discovery of new bioactive molecules. For instance, research into antimitotic agents has shown that 4-bromo-2,5-dimethoxyaniline derivatives can act as potent tubulin polymerization inhibitors, binding to the colchicine site and demonstrating nanomolar antiproliferative potency against human tumor cell lines . This suggests that this compound could be a key intermediate for developing similar novel antitumor agents. Furthermore, nitrocatechol derivatives are well-established in scientific literature as inhibitors of catechol O-methyltransferase (COMT), an enzyme target for treating Parkinson's disease . The nitro and hydroxyl groups in this compound make it a potential precursor for synthesizing such inhibitors. Beyond pharmaceutical applications, this compound is useful in material science and as an intermediate in agrochemical synthesis. The reactive handles—bromine for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the nitro group for reduction to an aniline, and the phenolic hydroxyl for alkylation or derivatization—provide researchers with versatile routes for molecular design and optimization . Please note that this product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

633357-97-8

Molecular Formula

C7H6BrNO4

Molecular Weight

248

Purity

95

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS) in Sulfuric Acid

A widely cited method involves NBS in concentrated H₂SO₄ at 0–5°C:

  • Dissolve 4-methoxy-2-nitrophenol (1.0 equiv) in H₂SO₄.

  • Add NBS (1.05 equiv) portionwise under cooling.

  • Quench with ice, filter, and recrystallize.

Key Data :

Brominating AgentTemperature (°C)Yield (%)Purity (%)
NBS0–57898
Br₂/Acetic Acid20–256595

This method minimizes di-substitution byproducts due to the directing effects of the nitro and methoxy groups.

Methoxylation Strategies

Methoxylation introduces the -OCH₃ group via nucleophilic substitution or Ullmann-type coupling.

Sodium Methoxide in Dimethylformamide (DMF)

  • React 4-bromo-2-nitrophenol (1.0 equiv) with NaOCH₃ (2.0 equiv) in DMF at 80°C for 6 hours.

  • Acidify with HCl, extract with ethyl acetate, and purify via column chromatography.

Optimization Insights :

  • Higher temperatures (>100°C) reduce yields due to nitro group reduction.

  • Anhydrous conditions prevent hydrolysis of the methoxy group.

Nitration Approaches

Nitration is often performed after bromination and methoxylation to avoid over-nitration.

Mixed Acid Nitration in Flow Reactors

A continuous flow method adapted from similar nitrophenol syntheses:

  • Prepare 7–8 M HNO₃ and dissolve 4-bromo-5-methoxyphenol in dichloroethane (2.0 M).

  • Pump both streams into a flow reactor at 60°C and 0.4 MPa for 25 minutes.

Performance Metrics :

Reactor TypeResidence Time (min)Yield (%)
Batch12062
Continuous Flow2589

Flow systems enhance heat dissipation, reducing decomposition.

Industrial-Scale Production Methods

Industrial synthesis emphasizes cost-efficiency and safety:

Integrated Continuous Process

  • Bromination : Automated NBS feeding in H₂SO₄ with real-time temperature control.

  • Methoxylation : Fixed-bed reactors with immobilized NaOCH₃.

  • Nitration : Multi-stage flow reactors with in-line analytics for quality assurance.

Scalability Data :

ParameterLaboratory ScaleIndustrial Scale
Annual Output10 kg50 MT
Energy Consumption120 kWh/kg75 kWh/kg

Comparative Analysis of Synthetic Routes

A side-by-side evaluation of three common pathways:

RouteTotal Yield (%)Purity (%)Cost (USD/g)
NBS → NaOCH₃ → HNO₃689712.50
Br₂ → Cu-Mediated → Flow Nitration72959.80
One-Pot Sequential55907.20

The NBS-based route offers superior purity, while the copper-mediated method balances cost and yield .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxy-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: 4-bromo-5-methoxy-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-methoxy-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-methoxy-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The methoxy group in this compound donates electrons via resonance, stabilizing intermediates in nucleophilic substitutions. This contrasts with methyl (in 4-bromo-5-methyl-2-nitrophenol), which exerts only inductive effects, and halogens (Br, F), which are electron-withdrawing .
  • Reactivity: Fluorinated analogs (e.g., 2-bromo-4-fluoro-5-nitrophenol) exhibit stronger electrophilic character due to fluorine’s electronegativity, favoring reactions like nitration or halogen exchange. Methoxy-substituted derivatives may instead participate in demethylation or ether cleavage .
  • Crystallography : Compounds like 4-bromo-N-(2-nitrophenyl)benzamide () show intermolecular hydrogen bonding (N–H···O) and halogen interactions (Br···O), which stabilize crystal lattices. The methoxy group in the target compound could similarly engage in CH···O interactions .

Comparison with Analogues :

  • 2-Bromo-4-nitrophenol (): Synthesized via diazotization and Sandmeyer reaction, yielding 55.8% efficiency. Computational studies (Gaussian 03) predict substitution sites based on charge distribution.
  • 2-Bromo-4-fluoro-5-nitrophenol (): Requires fluorination steps, such as Balz-Schiemann or halogen exchange, increasing synthetic complexity.

Physicochemical Properties

Property This compound 4-Bromo-2-nitrophenol 2-Bromo-4-fluoro-5-nitrophenol
Solubility Moderate in polar solvents (due to –OMe) Low in water; soluble in DCM Low in water; soluble in acetone
Melting Point Estimated 150–170°C >300°C (decomposes) Not reported
Stability Sensitive to strong acids/bases Stable under inert conditions Light-sensitive

Notes:

  • The methoxy group improves solubility in organic solvents compared to non-oxygenated analogs.
  • Fluorinated derivatives (e.g., 2-bromo-4-fluoro-5-nitrophenol) may exhibit higher photochemical reactivity .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-bromo-5-methoxy-2-nitrophenol, and what experimental conditions are critical for high yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a phenolic precursor. A plausible route starts with nitration of a brominated methoxyphenol derivative. For example, bromination of 5-methoxy-2-nitrophenol using bromine in acetic acid at 0–5°C can introduce the bromo group at the 4-position. Careful control of reaction temperature and stoichiometry is essential to avoid over-bromination . Alternatively, methoxylation via nucleophilic aromatic substitution (using methoxide ions) on a pre-brominated nitro precursor may require phase-transfer catalysts in a biphasic solvent system (e.g., DCM/water) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : 1^1H NMR will reveal aromatic proton splitting patterns (e.g., coupling between nitro-adjacent protons and methoxy groups). 13^{13}C NMR confirms substituent positions via deshielding effects (nitro groups downfield ~150 ppm).
  • IR : Strong absorptions for nitro (1520–1350 cm1^{-1}), methoxy (~2850 cm1^{-1}), and phenolic O–H (broad ~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (ESI/TOF) validates molecular ion [M-H]^- and isotopic patterns for bromine (1:1 ratio for 79^{79}Br/81^{81}Br) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer : Discrepancies often arise from variations in nitro group orientation during bromination or competing side reactions. To address this:

  • Reaction Monitoring : Use in situ techniques like FTIR or HPLC to track intermediate formation (e.g., dibrominated byproducts).
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity compared to acetic acid, as shown in analogous bromophenol syntheses .
  • Catalyst Screening : Lewis acids (FeCl3_3) can direct bromine electrophilicity to the para position relative to methoxy, minimizing ortho/meta competition .

Q. What crystallographic strategies are recommended for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Key steps include:

  • Crystal Growth : Slow evaporation from ethanol/acetone mixtures to obtain diffraction-quality crystals.
  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to mitigate thermal motion artifacts.
  • Refinement : Use anisotropic displacement parameters for bromine and nitro groups. Validate hydrogen bonding (e.g., phenolic O–H⋯O–nitro interactions) with ORTEP-3 for graphical representation .

Q. How does the substituent pattern (bromo, methoxy, nitro) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing nitro and bromo groups deactivate the ring, but the methoxy group (electron-donating) creates regioselective reactivity:

  • Suzuki Coupling : Bromine at the 4-position is more reactive than nitro-substituted positions. Use Pd(PPh3_3)4_4/K2_2CO3_3 in DMF/H2_2O (80°C) for aryl boronic acid coupling .
  • Nitro Reduction : Selective reduction to an amine (e.g., H2_2/Pd-C or Fe/HCl) requires protecting the methoxy group to prevent demethylation, as demonstrated in analogous nitrophenol systems .

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